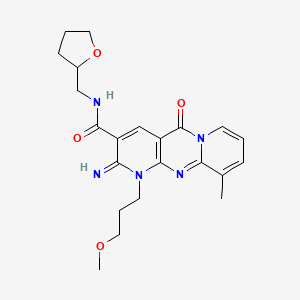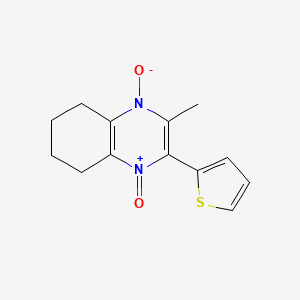![molecular formula C28H24N2O4S B11613548 N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B11613548.png)
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it useful in various analytical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene scaffold. The phenylethylsulfamoyl group is then introduced through a sulfonamide coupling reaction, which involves the reaction of an appropriate sulfonyl chloride with an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl and xanthene rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and xanthene rings.
Reduction: Amine derivatives from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
科学研究应用
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.
Medicine: Investigated for its potential as a diagnostic tool due to its fluorescent properties.
Industry: Utilized in the development of fluorescent dyes and sensors.
作用机制
The mechanism of action of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is primarily based on its ability to fluoresce. The xanthene core absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. The sulfonamide group may also interact with biological molecules, potentially affecting enzyme activity or protein function.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: A xanthene-based compound known for its strong fluorescence and use in biological staining.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is unique due to the presence of the phenylethylsulfamoyl group, which may confer additional properties such as enhanced solubility or specific interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C28H24N2O4S |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
N-[4-(2-phenylethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H24N2O4S/c31-28(27-23-10-4-6-12-25(23)34-26-13-7-5-11-24(26)27)30-21-14-16-22(17-15-21)35(32,33)29-19-18-20-8-2-1-3-9-20/h1-17,27,29H,18-19H2,(H,30,31) |
InChI 键 |
GWSNJGQEXSZODC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2E)-2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutan-2-ylidene)hydrazinecarboxylate](/img/structure/B11613468.png)
![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11613475.png)
![methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11613477.png)
![3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B11613484.png)
![N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613485.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11613492.png)

![2-Methoxyethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11613505.png)
![3-[(2E)-2-[4-(diethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11613513.png)
![ethyl 4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11613515.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]benzohydrazide](/img/structure/B11613521.png)
![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenol](/img/structure/B11613525.png)
![(7Z)-3-(3,4-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613527.png)
